Fostriecin
Description
Properties
IUPAC Name |
[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2-,6-4+,8-5-,12-11+/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQRJWIYMXZORG-DSWNLJKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868985 | |
| Record name | Fostriecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 300 (mg/mL), Methanol 20 (mg/mL) | |
| Record name | FOSTRIECIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
87810-56-8 | |
| Record name | (+)-Fostriecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87810-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fostriecin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087810568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fostriecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSTRIECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO1648L551 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fostriecin structure and chemical properties
An In-depth Technical Guide to Fostriecin: Structure, Chemical Properties, and Mechanism of Action
Introduction
This compound, also known as CI-920, is a polyketide-derived natural product first isolated from the soil bacterium Streptomyces pulveraceus.[1] It is a phosphate monoester that has garnered significant interest in the scientific community for its potent antitumor properties.[2] Initially, its cytotoxic effects were attributed to the inhibition of topoisomerase II.[3] However, subsequent research revealed that this compound is a highly potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), which are key regulators of cellular processes.[2] This discovery has established this compound as a valuable tool for studying serine/threonine phosphatase signaling and as a lead compound in the development of novel anticancer therapeutics.[2][4] Phase I clinical trials were initiated but were halted due to challenges with the compound's stability and purity, highlighting the need for a deeper understanding of its chemical properties.[5][6]
Chemical Structure and Core Properties
This compound possesses a unique and complex chemical structure, featuring a phosphate ester, an α,β-unsaturated lactone, and a conjugated (Z,Z,E)-triene system.[1][6]
| Identifier | Value |
| IUPAC Name | [(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |
| Molecular Formula | C₁₉H₂₇O₉P |
| Molecular Weight | 430.39 g/mol |
| CAS Number | 87810-56-8 |
| Synonyms | CI-920, PD 110161, NSC 339638, Phosphotrienin |
Chemical Properties
The chemical properties of this compound are critical to its biological activity and present challenges for its development as a therapeutic agent.
| Property | Value/Description |
| Solubility | Soluble in water up to 100 mM.[7] |
| Calculated LogP (XLogP3) | -0.5 |
| Stability | Optimal stability in aqueous buffered solutions at pH 6.5.[7] The inhibitory activity is significantly reduced upon brief exposure to acidic (pH < 5.5) or basic (pH > 7.5) conditions.[8] The phosphate ester is susceptible to hydrolysis, and the conjugated triene system is also a source of instability.[6][7] |
| pKa | While specific pKa values are not readily available in the cited literature, the phosphate monoester group is expected to have two pKa values, contributing to the molecule's charge at physiological pH. The compound's instability outside of a narrow pH range suggests the importance of maintaining the correct ionization state for both stability and activity. |
| Appearance | White powder.[7] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the potent and selective inhibition of the catalytic subunits of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[9][10] These serine/threonine phosphatases are crucial for regulating a multitude of cellular signaling pathways.
This compound exhibits high selectivity for PP2A and PP4 over other phosphatases.[8] Its inhibitory activity against topoisomerase II is significantly weaker.[3][5] The inhibition of PP2A and PP4 disrupts the dephosphorylation of key substrate proteins involved in cell cycle progression. This leads to the accumulation of phosphorylated proteins that drive the cell into premature mitosis, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis (programmed cell death).[10][11]
| Target Enzyme | IC₅₀ Value |
| Protein Phosphatase 2A (PP2A) | 1.5 - 3.2 nM[1][9][10] |
| Protein Phosphatase 4 (PP4) | 3 nM[9][10] |
| Protein Phosphatase 1 (PP1) | 4 - 131 µM[1][3][10] |
| Topoisomerase II | 40 µM[3][5][10] |
| Protein Phosphatase 2B (PP2B) | No apparent inhibition[1] |
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
Isolation and Purification
This compound is a secondary metabolite produced by the fermentation of Streptomyces pulveraceus.[1] While specific, detailed industrial protocols are often proprietary, a general workflow for the isolation and purification of such natural products involves the following steps:
-
Fermentation: Culturing of Streptomyces pulveraceus in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to maximize the production of this compound.
-
Extraction: Separation of the biomass from the fermentation broth by centrifugation or filtration. The active compound is then extracted from the culture filtrate and/or the mycelial cake using an appropriate organic solvent.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity, thereby enriching the fraction containing this compound.
-
Chromatography: The enriched fraction is further purified using a series of chromatographic techniques. This may include:
-
Adsorption chromatography (e.g., silica gel or alumina).
-
Size-exclusion chromatography.
-
High-Performance Liquid Chromatography (HPLC), often using reverse-phase columns, which is a critical step for obtaining highly pure this compound.[7]
-
-
Crystallization/Lyophilization: The final purified this compound is obtained as a solid, typically a white powder, by crystallization or lyophilization.[7]
Protein Phosphatase 2A Inhibition Assay (Radiometric)
This protocol is a generalized method for determining the inhibitory activity of this compound against PP2A using a radiolabeled substrate.
Materials:
-
Purified PP2A enzyme.
-
This compound stock solution (dissolved in an appropriate buffer, e.g., pH 6.5).
-
[γ-³²P]ATP.
-
Protein Kinase A (PKA) for substrate phosphorylation.
-
Substrate protein (e.g., histone or phosphorylase a).
-
Assay buffer (e.g., 40 mM PIPES pH 6.8, 7 mM MgCl₂, 0.1 mM EDTA, 5 mM dithiothreitol).[8]
-
Trichloroacetic acid (TCA) for precipitation.
-
Scintillation counter.
Protocol:
-
Substrate Preparation: Prepare ³²P-labeled phosphohistone by incubating histone with PKA and [γ-³²P]ATP.[8] Purify the radiolabeled substrate to remove unincorporated [γ-³²P]ATP.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer to generate a range of concentrations for IC₅₀ determination.
-
Pre-incubation: In a microcentrifuge tube, add the purified PP2A enzyme to the assay buffer containing the desired concentration of this compound (or vehicle control).[8] Allow this mixture to pre-incubate for approximately 10 minutes at 30°C.
-
Initiation of Reaction: Start the phosphatase reaction by adding the ³²P-labeled phosphohistone substrate to the enzyme-inhibitor mixture.[8]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the protein (substrate).
-
Quantification of Released Phosphate: Centrifuge the tubes to pellet the precipitated protein. The supernatant, which contains the released ³²P-inorganic phosphate, is carefully collected.
-
Measurement: The amount of radioactivity in the supernatant is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the control (no inhibitor). The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
An alternative, non-radioactive colorimetric assay can also be employed using a substrate like p-nitrophenylphosphate (p-NPP), where the dephosphorylation product, p-nitrophenol, can be quantified spectrophotometrically at 405 nm.
The following diagram outlines the general workflow for the radiometric protein phosphatase inhibition assay.
Conclusion
This compound is a powerful and highly selective inhibitor of PP2A and PP4, making it an invaluable research tool and a promising, albeit challenging, candidate for anticancer drug development. Its complex structure and sensitivity to pH and hydrolysis necessitate careful handling and formulation. The detailed understanding of its chemical properties, mechanism of action, and the protocols to assess its activity are essential for any researcher or drug development professional working with this potent natural product. Future work focusing on the synthesis of more stable and equally potent analogs could overcome the limitations that hindered its initial clinical development, potentially unlocking its full therapeutic potential.
References
- 1. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound sodium salt | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 9. This compound, PP2A and PP4 inhibitor (CAS 87860-39-7) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Fostriecin's Molecular Targets: A Deep Dive into Protein Phosphatase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fostriecin, a natural product isolated from Streptomyces pulveraceus, has garnered significant attention in the scientific community for its potent antitumor properties.[1] Initially investigated as a topoisomerase II inhibitor, subsequent research revealed that its primary mechanism of action lies in the potent and selective inhibition of specific serine/threonine protein phosphatases.[2][3] This guide provides a comprehensive overview of this compound's target proteins, its precise binding sites, and the experimental methodologies employed to elucidate these interactions. The information presented herein is intended to serve as a valuable resource for professionals engaged in cancer research and drug development.
Primary Protein Targets of this compound
This compound exhibits a high degree of selectivity for the Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4) families of enzymes.[2][4] It is a significantly weaker inhibitor of Protein Phosphatase 1 (PP1) and Protein Phosphatase 5 (PP5).[5][6] This selectivity is crucial to its biological activity and therapeutic potential.
Quantitative Inhibition Data
The inhibitory potency of this compound against various protein phosphatases has been quantified through numerous studies. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below.
| Target Protein | IC50 Value | Reference(s) |
| PP2A | 0.2 - 40 nM | [3][5] |
| 1.4 ± 0.3 nM | [5] | |
| 3.2 nM | [6] | |
| PP4 | ~3 nM | [4] |
| PP1 | ~131 µM | [6] |
| PP5 | ~60 µM | [5] |
Note: The reported IC50 values for PP2A vary, likely due to differences in experimental conditions such as enzyme and substrate concentrations.[5]
The data clearly demonstrates that this compound is a nanomolar inhibitor of PP2A and PP4, while its inhibition of PP1 and PP5 is in the micromolar range, highlighting a selectivity of over 10,000-fold for PP2A/PP4.[5]
This compound's Binding Site on PP2A
Detailed structural and biochemical studies have pinpointed the precise binding site of this compound on the catalytic subunit of PP2A (PP2Ac). This compound engages in both covalent and non-covalent interactions within the active site of the enzyme.
A key interaction is the covalent binding of this compound to the Cysteine-269 (Cys269) residue of PP2Ac.[7] This occurs via a Michael addition reaction between the α,β-unsaturated lactone moiety of this compound and the sulfhydryl group of Cys269.[5][7]
In addition to the covalent bond, several non-covalent interactions stabilize the binding of this compound:
-
The phosphate moiety of this compound coordinates with the two metal ions in the active site and forms hydrogen bonds with highly conserved residues, including Asparagine-117 (Asn117) , Histidine-118 (His118) , Arginine-214 (Arg214) , and Tyrosine-265 (Tyr265) .[5]
-
The (Z,Z,E)-triene portion of the molecule settles into an acidic groove on the protein surface.[5]
-
The unsaturated lactone ring is positioned within a pocket formed by Arginine-89 (Arg89) and residues of the β12–β13 loop: Tyrosine-265 (Tyr265) , Cysteine-266 (Cys266) , Arginine-268 (Arg268) , and Cysteine-269 (Cys269) .[5]
The interaction with the β12–β13 loop is a critical determinant of this compound's selectivity for PP2A.[5]
Signaling Pathway and Cellular Effects
This compound's inhibition of PP2A and PP4 has profound effects on cell cycle regulation. By blocking the dephosphorylation of key cell cycle proteins, this compound can induce premature entry into mitosis, even in the presence of DNA damage, ultimately leading to apoptosis (programmed cell death).[2][3][4]
Experimental Protocols
The elucidation of this compound's targets and binding sites has been made possible through a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Phosphatase Inhibition Assay
This assay is used to determine the inhibitory potency (IC50) of this compound against different protein phosphatases.
Workflow:
Detailed Methodology:
-
Enzyme and Substrate Preparation: Recombinant or purified native protein phosphatases (e.g., PP1, PP2A, PP5) are used. The substrate, typically histone H1, is radiolabeled with ³²P using cAMP-dependent protein kinase.[5]
-
Inhibition Reaction: The phosphatase enzyme is pre-incubated with varying concentrations of this compound in a suitable assay buffer for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).[5]
-
Phosphatase Reaction: The dephosphorylation reaction is initiated by the addition of the [³²P]-labeled phosphohistone substrate. The reaction is allowed to proceed for a set time.
-
Quantification: The reaction is terminated, and the amount of released [³²P]inorganic phosphate is quantified, typically by scintillation counting after separation from the labeled protein.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Site-Directed Mutagenesis
This technique is employed to identify specific amino acid residues that are critical for this compound binding and its selectivity.
Logical Flow:
Detailed Methodology:
-
Hypothesis and Mutant Design: Based on structural models or sequence alignments, specific amino acid residues predicted to be involved in this compound binding are identified. For instance, residues in the β12–β13 loop of PP1 and PP5 were replaced with the corresponding residues from PP2A (YRCG) to test their role in selectivity.[5]
-
Mutagenesis: A plasmid containing the cDNA of the target phosphatase is used as a template for site-directed mutagenesis to introduce the desired amino acid substitutions.
-
Protein Expression and Purification: The mutant plasmid is transformed into a suitable expression system (e.g., E. coli), and the mutant protein is expressed and purified to near homogeneity.[5]
-
Functional Analysis: The purified mutant protein is then subjected to the phosphatase inhibition assay with this compound, as described above.
Pull-Down Assay with Biotinylated this compound
This method is used to demonstrate a direct physical interaction between this compound and its target protein in a cellular context.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostriecin's In Vitro Efficacy Against Cancer Cell Lines: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro activity of fostriecin, a potent antitumor antibiotic, against a range of cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and cytotoxic potential of this compound.
Core Findings: Mechanism of Action
This compound exerts its anticancer effects primarily through the potent and highly selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1] Its inhibitory activity against PP2A is particularly noteworthy, with reported IC50 values in the low nanomolar range, making it significantly more potent against this target than other phosphatases such as protein phosphatase 1 (PP1), for which it displays a much weaker inhibitory effect.[1]
Initially, this compound's cytotoxic activity was attributed to the inhibition of DNA topoisomerase II. However, further studies revealed that its potency against PP2A is substantially greater, and the correlation between PP2A inhibition and cytotoxicity is strong.
The inhibition of PP2A by this compound disrupts the normal regulation of the cell cycle, leading to a G2 block and forcing cells into premature mitosis, a mechanism that can selectively target cancer cells with compromised cell cycle checkpoints.
Quantitative Analysis of In Vitro Activity
The following tables summarize the quantitative data on this compound's inhibitory activity against key molecular targets and its growth-inhibitory effects on various cancer cell lines.
Table 1: this compound's Inhibitory Activity Against Protein Phosphatases
| Target Enzyme | IC50 (nM) |
| Protein Phosphatase 2A (PP2A) | 1.4 - 3.2 |
| Protein Phosphatase 4 (PP4) | ~3 |
| Protein Phosphatase 1 (PP1) | 4,000 - 131,000 |
| Topoisomerase II | 40,000 |
Data compiled from multiple sources, slight variations in IC50 values may be observed due to different experimental conditions.
Experimental Protocols
Cytotoxicity Assay: NCI-60 Sulforhodamine B (SRB) Protocol
The NCI-60 screen utilizes the sulforhodamine B (SRB) assay to determine cytotoxicity. This colorimetric assay indirectly measures cell density by staining total cellular protein.
Materials:
-
Cancer cell lines from the NCI-60 panel
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
This compound (NSC 339638)
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
96-well microtiter plates
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's doubling time. Incubate for 24 hours at 37°C, 5% CO2.
-
Time Zero Plate: After the initial 24-hour incubation, fix one set of plates with TCA to represent the cell population at the time of drug addition (Tz).
-
Drug Addition: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Add 100 µL of the diluted this compound solutions to the appropriate wells.
-
Incubation: Incubate the plates for an additional 48 hours.
-
Cell Fixation: Terminate the assay by gently adding 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 60 minutes at 4°C.
-
Staining: Discard the supernatant and wash the plates five times with tap water. Air dry the plates. Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Remove the unbound dye by washing the plates five times with 1% acetic acid. Air dry the plates.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage growth inhibition using the absorbance measurements from the time zero (Tz), control (C), and treated (Ti) wells. The GI50 value, the concentration causing 50% growth inhibition, is then determined.
Protein Phosphatase Inhibition Assay
This assay measures the inhibition of PP2A by this compound using a radiolabeled substrate.
Materials:
-
Purified protein phosphatase 2A (PP2A)
-
[γ-³²P]ATP
-
Histone (as a substrate)
-
Protein kinase A (PKA) for labeling the substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Substrate Preparation: Prepare ³²P-labeled histone by incubating histone with PKA and [γ-³²P]ATP. Remove unincorporated [γ-³²P]ATP using a desalting column.
-
Inhibition Reaction: In a microcentrifuge tube, pre-incubate purified PP2A with various concentrations of this compound in the assay buffer for 10-15 minutes at 30°C.
-
Phosphatase Reaction: Initiate the phosphatase reaction by adding the ³²P-labeled histone substrate to the pre-incubated enzyme-inhibitor mixture. Incubate for 10-20 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding cold TCA to precipitate the protein.
-
Quantification of Released Phosphate: Centrifuge the tubes to pellet the precipitated protein. The supernatant, containing the released ³²P-inorganic phosphate, is transferred to a scintillation vial.
-
Measurement: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each this compound concentration by comparing the radioactivity in the treated samples to that of the untreated control. Calculate the IC50 value, the concentration of this compound that inhibits 50% of the PP2A activity.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's in vitro activity.
Caption: this compound's primary mechanism of action.
References
Methodological & Application
Application Notes and Protocols for Fostriecin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostriecin is an antitumor antibiotic produced by the bacterium Streptomyces pulveraceus.[1] It is a structurally unique phosphate monoester that has demonstrated significant cytotoxic activity against a variety of cancer cell lines, including leukemia, lung, breast, and ovarian cancers.[2] Initially investigated for its inhibition of topoisomerase II, subsequent research has revealed that this compound's primary mechanism of action and potent antitumor effects are attributable to its highly selective inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[3][4] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its biological effects primarily by inhibiting key cellular enzymes responsible for dephosphorylation events. Its high potency and selectivity make it a valuable tool for studying phosphatase-regulated signaling pathways.
-
Primary Targets (High Potency): this compound is a potent inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), with IC50 values in the low nanomolar range.[5] Inhibition of PP2A is considered the main mechanism for its antitumor activity.[6] Experimental evidence shows that this compound directly and covalently binds to the Cysteine-269 residue of the PP2A catalytic subunit (PP2Ac).[7]
-
Secondary Targets (Lower Potency): At significantly higher concentrations, this compound also weakly inhibits Protein Phosphatase 1 (PP1) and DNA Topoisomerase II.[3] The concentration required to inhibit Topoisomerase II is substantially higher than that needed for PP2A inhibition, suggesting that PP2A is the more relevant target for its observed cell cycle effects at lower doses.[6][8]
The inhibition of PP2A and PP4 disrupts the regulation of numerous signaling pathways that control cell cycle progression, leading to mitotic arrest and eventual cell death.
References
- 1. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor drug this compound inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound sodium salt | Protein Se: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Fostriecin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostriecin, a phosphate monoester derived from Streptomyces pulveraceus, is a potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). Its ability to induce G2/M phase cell cycle arrest and apoptosis in cancer cells has made it a subject of significant interest in oncological research.[1][2] However, its inherent instability presents challenges for its experimental use and therapeutic development.[3] These application notes provide detailed information on the stability, storage, and handling of this compound, along with protocols for its use in in vitro assays.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆NaO₉P | |
| Molecular Weight | 452.37 g/mol | |
| Appearance | Powder | |
| Solubility | Soluble in water to 100 mM. Soluble in ethanol to 10 mM. | |
| Purity | >98% |
Stability and Storage
This compound is known for its limited stability, which was a primary reason for the discontinuation of its clinical trials.[3] Understanding its stability profile is critical for obtaining reliable and reproducible experimental results.
Storage Conditions:
| Condition | Recommendation | Duration | Reference |
| Long-term Storage | Store as a powder at -20°C under desiccating conditions. | Up to 12 months | |
| Short-term Storage | Store as a powder at -20°C. | ||
| Stock Solutions | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. | General laboratory practice |
pH Stability:
This compound's inhibitory activity is highly sensitive to pH. Exposure to even weakly acidic (pH < 5.5) or basic (pH > 7.5) conditions can significantly reduce its activity. Therefore, it is crucial to maintain a neutral pH during the preparation and use of this compound solutions.
Temperature Stability:
While specific quantitative data on the degradation kinetics of this compound at various temperatures is limited in publicly available literature, it is known to be heat-labile. All handling of this compound solutions should be performed on ice whenever possible, and prolonged exposure to room temperature should be avoided.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the potent and selective inhibition of the serine/threonine protein phosphatases PP2A and PP4. This inhibition disrupts the delicate balance of protein phosphorylation that governs cell cycle progression, ultimately leading to cell cycle arrest and apoptosis.
Inhibition of PP2A and PP4:
This compound is a highly potent inhibitor of PP2A and PP4 with IC₅₀ values in the low nanomolar range. It is a much weaker inhibitor of protein phosphatase 1 (PP1) and has no significant effect on protein phosphatase 2B (PP2B).
G2/M Cell Cycle Arrest:
The transition from the G2 to the M phase of the cell cycle is tightly regulated by the activity of the Cyclin B/CDK1 complex. PP2A plays a crucial role in this checkpoint by dephosphorylating and thereby regulating the activity of key cell cycle proteins, including the phosphatase Cdc25 and the kinase Wee1.
By inhibiting PP2A, this compound prevents the dephosphorylation and activation of Cdc25, and the dephosphorylation and inactivation of Wee1. This leads to the accumulation of phosphorylated, inactive CDK1, thus preventing the cell from entering mitosis and causing an arrest in the G2 phase.[1]
Induction of Apoptosis:
Prolonged arrest at the G2/M checkpoint can trigger the intrinsic apoptotic pathway. While the precise downstream signaling cascade is complex and can be cell-type dependent, the sustained cell cycle arrest is a key initiating event.[2]
Experimental Protocols
Safety Precautions:
This compound is a potent cytotoxic agent. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times when handling the compound. All work should be conducted in a certified chemical fume hood.
Preparation of Stock Solutions:
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or absolute ethanol
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Under sterile conditions in a chemical fume hood, add the appropriate volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette to ensure the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C.
-
Protocol for In Vitro Cell-Based Assays (e.g., Cell Viability or Cell Cycle Analysis):
-
Materials:
-
This compound stock solution (e.g., 10 mM in water)
-
Appropriate cell culture medium
-
Cells of interest seeded in multi-well plates
-
Phosphate-buffered saline (PBS)
-
Reagents for the specific assay (e.g., MTT, propidium iodide)
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution on ice.
-
Prepare a series of working solutions by diluting the stock solution in cell culture medium to the desired final concentrations. Perform serial dilutions to ensure accuracy. It is recommended to prepare fresh working solutions for each experiment.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
After the incubation period, proceed with the specific cell-based assay according to the manufacturer's protocol. For cell cycle analysis, this would typically involve harvesting the cells, fixing them in ethanol, and staining with a DNA-intercalating dye like propidium iodide before analysis by flow cytometry.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no activity | Degraded this compound due to improper storage or handling. | Ensure proper storage at -20°C (powder) or -80°C (solution) and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Verify the pH of all buffers and media are within the stable range (pH 5.5-7.5). |
| Inconsistent results | Inaccurate dilutions. Cell line variability. | Use calibrated pipettes and perform serial dilutions carefully. Ensure consistent cell seeding density and passage number. |
| Precipitation in media | Exceeding solubility limit. | Do not exceed the recommended final concentration in aqueous media. If higher concentrations are needed, consider using a co-solvent, but be mindful of its potential effects on the cells. |
Conclusion
This compound remains a valuable research tool for studying the roles of PP2A and PP4 in cell cycle regulation and as a potential lead compound for anticancer drug development. By adhering to the storage and handling protocols outlined in these application notes, researchers can minimize the impact of its instability and obtain reliable and reproducible data. Careful consideration of its mechanism of action will aid in the design of insightful experiments to further elucidate its biological functions.
References
- 1. This compound-mediated G2-M-phase growth arrest correlates with abnormal centrosome replication, the formation of aberrant mitotic spindles, and the inhibition of serine/threonine protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostriecin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Fostriecin, a potent and selective inhibitor of Protein Phosphatase 2A (PP2A). This document includes detailed protocols for key in vitro assays, a summary of its effects on various cancer cell lines, and a description of the signaling pathways it modulates.
Introduction
This compound is a natural product originally isolated from Streptomyces pulveraceus. While initially investigated as a potential anti-tumor antibiotic, its primary mechanism of action has been identified as the potent and selective inhibition of the serine/threonine protein phosphatases PP2A and PP4.[1][2] This activity makes this compound a valuable tool for studying the myriad of cellular processes regulated by PP2A, including cell cycle progression, apoptosis, and signal transduction. Although early clinical trials were discontinued due to limited drug supplies, this compound remains a critical research compound for elucidating the roles of PP2A in health and disease.[2][3]
Mechanism of Action
This compound exerts its inhibitory effect by directly interacting with the catalytic subunit of PP2A.[4] It is a highly potent inhibitor of PP2A, with reported IC50 values in the low nanomolar range.[1][3] Its selectivity for PP2A over other major phosphatases like PP1 is a key advantage for targeted studies.[1]
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against various protein phosphatases and its cytotoxic effects on a range of human cancer cell lines.
Table 1: Inhibitory Activity of this compound against Protein Phosphatases
| Phosphatase | IC50 Value | Reference |
| PP2A | 1.4 - 3.2 nM | [1][3] |
| PP4 | ~3 nM | [2] |
| PP1 | 4 - 131 µM | [1][5] |
| Topoisomerase II | 40 µM | [2][5] |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HL-60 | Promyelocytic Leukemia | 5 - 100 µM (induces apoptosis) | Not Specified | [6] |
| L1210 | Murine Leukemia | 5 µM (causes G2 block) | 12 hours | [7] |
| Ovarian Cancer | Ovarian | - | 1 hour | [8] |
| Breast Cancer | Breast | - | 1 hour | [8] |
| Lung Cancer | Lung | - | 1 hour | [8] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | [4] |
| MOLT-4 | Acute Lymphoblastic Leukemia | >30 µM (induces necrosis) | Not Specified | [6] |
Note: The in vitro response rate in a human tumor cloning assay was 35% at a concentration of 1.0 mcg/ml with a 1-hour preincubation.[8] Specific IC50 values for cytotoxicity can vary depending on the assay and cell line used.
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound.
Protocol 1: In Vitro PP2A Activity Assay
This protocol describes a non-radioactive method to measure PP2A activity in cell lysates using a commercially available kit.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., from Millipore)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for the desired duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation of PP2A:
-
Incubate the cell lysate with an anti-PP2A antibody to capture the enzyme.
-
Add protein A/G agarose beads to pull down the antibody-PP2A complex.
-
Wash the beads to remove non-specific binding.
-
-
Phosphatase Assay:
-
Resuspend the beads in the provided assay buffer.
-
Initiate the reaction by adding the synthetic phosphopeptide substrate.
-
Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green detection reagent.
-
-
Data Analysis:
-
Generate a standard curve using the provided phosphate standard.
-
Calculate the amount of phosphate released in each sample.
-
Normalize the PP2A activity to the total protein concentration of the lysate.
-
Plot the percentage of PP2A inhibition as a function of this compound concentration to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is for analyzing the phosphorylation status of key proteins in signaling pathways affected by this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the phosphorylation status in this compound-treated cells to the untreated control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.
Caption: this compound inhibits PP2A, leading to hyperphosphorylation of Akt and ERK, which in turn affects cell cycle and apoptosis.
Caption: A typical workflow for investigating the effects of this compound on cancer cells.
References
- 1. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Changes in nuclear chromatin related to apoptosis or necrosis induced by the DNA topoisomerase II inhibitor this compound in MOLT-4 and HL-60 cells are revealed by altered DNA sensitivity to denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of type II topoisomerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of the novel antitumor antibiotic this compound (CI-920) in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for detecting Fostriecin in biological samples
An essential aspect of preclinical and clinical studies involving the antitumor agent Fostriecin is the ability to accurately and reliably measure its concentration in biological matrices. This document provides detailed application notes and protocols for the detection and quantification of this compound in biological samples, primarily focusing on plasma. The methodologies described are based on established analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
These notes are intended for researchers, scientists, and drug development professionals who require robust analytical methods for pharmacokinetic studies, drug monitoring, and metabolism research involving this compound.
Available Analytical Methods
Two primary analytical methods have been utilized for the quantification of this compound in biological samples:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method offers a balance of performance, accessibility, and cost-effectiveness. It has been successfully applied to determine the pharmacokinetics of this compound in plasma.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): While specific protocols for this compound quantification using LC-MS/MS are not extensively detailed in the public domain, this technique is the gold standard for high-sensitivity and high-specificity quantification of small molecules in complex biological matrices. The principles of LC-MS/MS method development for similar compounds can be readily applied to this compound.
Data Presentation
The following table summarizes the key quantitative parameters of the validated HPLC-UV method for this compound detection in plasma.[1]
| Parameter | Value |
| Analytical Method | HPLC-UV |
| Biological Matrix | Plasma |
| Internal Standard | Sulfaquinoxaline |
| Detection Wavelength | 268 nm |
| Extraction Efficiency | 70% |
| Sensitivity Limit | 100 ng/mL |
Experimental Protocols
Protocol 1: this compound Quantification in Plasma using HPLC-UV
This protocol is based on the method developed for determining this compound pharmacokinetics in plasma.[1]
1. Sample Preparation (Plasma Extraction)
-
To a 1.0 mL aliquot of plasma, add a known concentration of the internal standard, sulfaquinoxaline.
-
Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 4:1 v/v).[2] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.5 mL/min.[2]
-
Injection Volume: 20 µL.
-
UV Detection: 268 nm.[1]
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound standards. Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Protocol 2: General Workflow for this compound Quantification using LC-MS/MS
This protocol provides a general workflow for developing a sensitive and specific LC-MS/MS method for this compound, based on common practices for small molecule analysis in biological fluids.[3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an LC-MS vial for analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column suitable for LC-MS applications.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
Use a gradient elution to achieve optimal separation.
-
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode due to the phosphate group of this compound.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.
-
-
Quantification: Generate a calibration curve using the peak area ratios of the analyte to the internal standard versus concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflows for the detection of this compound.
References
Troubleshooting & Optimization
Fostriecin Total Synthesis: Technical Support Center
Welcome to the technical support center for the total synthesis of Fostriecin. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this potent and selective protein phosphatase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in the total synthesis of this compound?
The total synthesis of this compound is a complex undertaking with several key challenges that researchers frequently encounter:
-
Stereochemical Control: this compound possesses multiple stereocenters, and achieving the correct absolute and relative stereochemistry is a primary obstacle.
-
Polyene Moiety Construction: The synthesis of the sensitive conjugated (Z,Z,E)-triene fragment is often problematic and typically performed late in the synthesis.
-
α,β-Unsaturated Lactone Formation: The construction of the six-membered lactone ring with the required α,β-unsaturation presents its own set of difficulties.
-
Protecting Group Strategy: The presence of multiple hydroxyl groups and a phosphate moiety necessitates a sophisticated and robust protecting group strategy to ensure chemoselectivity throughout the synthetic sequence.
-
Late-Stage Phosphorylation: Introduction of the phosphate group at a late stage of the synthesis can be challenging due to the potential for side reactions and the instability of the phosphorylated intermediate.
-
Low Overall Yields and Long Synthetic Routes: Many reported total syntheses are characterized by a high number of steps (ranging from 17 to 34) and consequently low overall yields.[1][2][3]
Q2: I am struggling with the stereocontrol at the C8 and C9 positions. What are the recommended methods?
Achieving the desired stereochemistry at the C8 and C9 positions is a critical step in this compound synthesis. The most commonly and successfully employed method is the Sharpless asymmetric dihydroxylation . This reaction has been utilized in numerous total and formal syntheses to reliably install the syn-diol with high enantioselectivity.[4][5][6]
Troubleshooting Sharpless Asymmetric Dihydroxylation:
-
Low Enantioselectivity:
-
Ligand Choice: Ensure you are using the correct AD-mix formulation (α or β) for the desired enantiomer. The choice of chiral ligand (e.g., (DHQ)2PHAL vs. (DHQD)2PHAL) is crucial.
-
Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C to -20 °C) often improves enantioselectivity.
-
Solvent System: The standard t-BuOH/H2O solvent system is generally effective. However, exploring other solvent systems might be necessary for particularly challenging substrates.
-
-
Low Yield:
-
Stoichiometry of Reagents: Carefully control the stoichiometry of the osmium catalyst and the re-oxidant (e.g., K3[Fe(CN)6]).
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid over-oxidation or decomposition of the product.
-
Work-up Procedure: Quenching with sodium sulfite and careful extraction are important for isolating the diol.
-
Q3: How can I efficiently construct the sensitive Z,Z,E-triene moiety of this compound?
The construction of the conjugated triene is a significant challenge due to its instability. Late-stage formation is generally preferred to avoid decomposition in subsequent steps. Common successful strategies include:
-
Wittig Reaction: This classic olefination method has been used to form one of the double bonds of the triene system.[4]
-
Stille Coupling: This palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide is another effective method.[4][7]
-
Suzuki-Miyaura Cross-Coupling: This is a widely used and robust method for forming carbon-carbon bonds and has been successfully applied in this compound synthesis to construct the triene.[5][6][8][9]
Troubleshooting Suzuki-Miyaura Cross-Coupling for Triene Synthesis:
-
Low Yield/No Reaction:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Ensure they are active and suitable for the specific coupling partners.
-
Base: The selection and quality of the base (e.g., carbonates, phosphates) can significantly impact the reaction outcome.
-
Solvent: Degassed solvents are essential to prevent catalyst deactivation.
-
-
Isomerization of Double Bonds:
-
Reaction Conditions: Minimize reaction time and temperature to reduce the risk of isomerization.
-
Light and Air Sensitivity: Protect the reaction from light and air, as these can promote isomerization and degradation of the polyene.
-
Troubleshooting Guides
Problem: Low Diastereoselectivity in Aldol Addition for C9-C10 Bond Formation
When constructing the C9-C10 bond via an aldol reaction, achieving high diastereoselectivity for the desired syn or anti product can be challenging.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Lewis Acid or Base | The choice of Lewis acid or base is crucial for controlling the stereochemical outcome. For chelation-controlled additions, Lewis acids like MgBr2·OEt2 or TiCl4 can be effective. For non-chelation-controlled additions, boron enolates (e.g., using 9-BBN-OTf) often provide high levels of stereocontrol. |
| Sub-optimal Reaction Temperature | Lowering the reaction temperature (e.g., to -78 °C) generally enhances diastereoselectivity by favoring the more ordered transition state. |
| Incorrect Enolate Geometry | The geometry of the enolate (E vs. Z) directly influences the stereochemical outcome of the aldol reaction. The choice of base and solvent can control enolate geometry. For example, LDA in THF typically favors the formation of the kinetic (E)-enolate, while using bulky bases can favor the thermodynamic (Z)-enolate. |
| Steric Hindrance | The steric bulk of the protecting groups on the aldehyde and the ketone can influence the facial selectivity of the addition. It may be necessary to screen different protecting groups. |
Problem: Difficulty in Late-Stage Phosphorylation
The introduction of the phosphate group at the C9 hydroxyl is often performed near the end of the synthesis and can be problematic.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Reactivity of the C9-OH | The C9 hydroxyl group may be sterically hindered, leading to slow or incomplete reaction. Using a more reactive phosphorylating agent or a stronger base to deprotonate the alcohol can improve the reaction rate. |
| Side Reactions | The phosphorylating agent can react with other nucleophilic groups in the molecule. Ensure that all other hydroxyl groups are adequately protected. A carefully chosen protecting group strategy is paramount.[10] |
| Instability of the Phosphate Ester | The resulting phosphate ester can be sensitive to the reaction or work-up conditions. Using mild reaction conditions and a buffered work-up can help to prevent decomposition. |
| Purification Challenges | The polar nature of the phosphorylated product can make purification by standard silica gel chromatography difficult. Consider using reverse-phase chromatography or ion-exchange chromatography. |
Quantitative Data Summary
The following tables summarize key quantitative data from various successful this compound syntheses.
Table 1: Comparison of Key Stereoselective Reactions in this compound Synthesis
| Reaction | Key Bond/Stereocenter | Method | Reagents | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Asymmetric Dihydroxylation | C8-C9 diol | Sharpless Asymmetric Dihydroxylation | AD-mix-β, MeSO2NH2 | >95% e.e. | ~80-95% | [5],[6] |
| Asymmetric Reduction | C11 alcohol | Noyori Asymmetric Transfer Hydrogenation | RuCl2(p-cymene)]2, (S,S)-TsDPEN, HCOOH/Et3N | >98% e.e. | ~85-95% | [5],[6] |
| Asymmetric Allylation | C5 alcohol | Leighton Allylation | (S)-SiCl(allyl)3, pyridine | >95% d.r. | ~70-85% | [5],[6] |
| Aldol Addition | C9-C10 bond | Chelation-controlled addition | MgBr2, Et3N | >10:1 d.r. | ~70-80% | [11] |
Table 2: Yields of Key Fragment Coupling and Cyclization Reactions
| Reaction | Coupling/Cyclization | Method | Key Reagents | Yield (%) | Reference |
| Lactone Formation | C1-O6 bond | Ring-Closing Metathesis | Grubbs II catalyst | ~70-90% | [8],[9],[12] |
| Triene Formation | C12-C13 bond | Suzuki-Miyaura Coupling | Pd(PPh3)4, K3PO4 | ~60-80% | [9] |
| Fragment Union | C7-C8 bond | Wittig Reaction | n-BuLi, HMPA | ~65-75% | [4] |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation for C8-C9 Diol Formation
This protocol is adapted from methodologies reported in this compound total syntheses.[5][6]
Materials:
-
Alkene precursor
-
AD-mix-β
-
Methanesulfonamide (MeSO2NH2)
-
tert-Butanol (t-BuOH)
-
Water (H2O)
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred solution of the alkene precursor (1.0 equiv) in a 1:1 mixture of t-BuOH and H2O at 0 °C, add AD-mix-β (1.4 g per mmol of alkene) and MeSO2NH2 (1.0 equiv).
-
Stir the reaction mixture vigorously at 0 °C and monitor the progress by TLC. The reaction is typically complete within 6-24 hours.
-
Upon completion, quench the reaction by adding solid Na2SO3 (1.5 g per mmol of alkene) and stirring for an additional hour at room temperature.
-
Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired diol.
Protocol 2: Late-Stage Suzuki-Miyaura Coupling for Triene Formation
This protocol is a general representation of the late-stage Suzuki-Miyaura coupling used to construct the triene moiety.[9]
Materials:
-
Vinyl iodide/triflate fragment
-
Vinyl boronate/boronic acid fragment
-
Pd(PPh3)4 or other suitable Pd catalyst
-
K3PO4 or other suitable base
-
Degassed solvent (e.g., THF, DMF, or a mixture)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the vinyl iodide/triflate (1.0 equiv), the vinyl boronate/boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the degassed solvent, followed by the palladium catalyst (0.05-0.10 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS. Protect the reaction from light.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., EtOAc or Et2O).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product carefully by silica gel column chromatography, often using a non-polar eluent system and minimizing exposure to light and air.
Visualizations
Logical Workflow for Troubleshooting Low Yield in a Coupling Reaction
Caption: Troubleshooting workflow for low-yield coupling reactions.
Convergent Synthetic Strategy for this compound
References
- 1. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Total synthesis of an antitumor antibiotic, this compound (CI-920) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total and Formal Syntheses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total and formal syntheses of this compound - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Catalyst-controlled asymmetric synthesis of this compound and 8-epi-fostriecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric total synthesis of (+)-fostriecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total synthesis of this compound: via a regio- and stereoselective polyene hydration, oxidation, and hydroboration sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Formal total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of the C1-C12 fragment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostriecin degradation and instability issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of experiments involving fostriecin. Due to its inherent instability, proper handling and experimental design are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product isolated from Streptomyces pulveraceus. Its primary mechanism of action is the potent and highly selective inhibition of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), which are key serine/threonine phosphatases involved in a multitude of cellular processes.[1][2][3] It is a weak inhibitor of Protein Phosphatase 1 (PP1) and Topoisomerase II.[3][4]
Q2: Why were the clinical trials for this compound halted?
A2: Phase I clinical trials with this compound were discontinued due to concerns related to its storage instability and the unpredictable purity of the naturally produced material.[2]
Q3: What are the main factors that contribute to this compound degradation?
A3: this compound is known to be sensitive to several environmental factors, leading to its degradation. The primary factors are:
-
pH: It is unstable in alkaline conditions (pH > 8.0) and very labile in dilute acidic solutions.
-
Light: Exposure to light can cause degradation.
-
Oxidation: The lactone ring of this compound is susceptible to oxidation.
Q4: How should I store this compound powder and stock solutions?
A4: For optimal stability:
-
Powder: Store the solid compound desiccated at -20°C.
-
Stock Solutions: Prepare stock solutions in an inert solvent like dimethylformamide (DMF) and store them under an argon atmosphere in tightly sealed vials at -20°C. These stocks can be stored for approximately 2 months with minimal loss of potency. For aqueous solutions, it is crucial to use a buffered system to maintain a pH between 5.5 and 7.5 and to include an antioxidant like ascorbate to prevent oxidation.
Q5: At what concentration is this compound effective in cell-based assays?
A5: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, a concentration of approximately 1 µM is generally sufficient to completely inhibit the activity of PP2A and PP4 in crude cell homogenates with minimal effect on PP1 or PP5.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect observed. | 1. This compound degradation: Improper storage, handling, or experimental conditions (e.g., inappropriate pH of the medium, exposure to light). 2. Incorrect concentration: The concentration used may be too low to elicit a response. 3. Cell line resistance: The specific cell line may be less sensitive to this compound's effects. | 1. Verify handling procedures: Ensure this compound is stored and handled as recommended. Prepare fresh working solutions from a recently prepared stock. Protect solutions from light. Use a buffered aqueous solution (pH 5.5-7.5) with an antioxidant. 2. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal effective concentration for your specific cell line and assay. 3. Use a positive control: Include a cell line known to be sensitive to this compound to validate your experimental setup. |
| High variability between replicate experiments. | 1. Inconsistent this compound activity: Degradation of this compound stock or working solutions between experiments. 2. Variations in cell culture conditions: Changes in cell density, passage number, or media composition. 3. Pipetting errors: Inaccurate dilution of the compound. | 1. Prepare fresh solutions: Always use freshly prepared working solutions for each experiment. If using a stock solution over time, aliquot it into smaller volumes to avoid multiple freeze-thaw cycles. 2. Standardize cell culture: Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure uniform cell seeding density. 3. Calibrate pipettes: Ensure that all pipettes used for dilutions are properly calibrated. |
| Unexpected off-target effects. | 1. High concentration: At very high concentrations, this compound can inhibit other enzymes like PP1 and Topoisomerase II. 2. Degradation products: The degradation products of this compound may have their own biological activities. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that produces the desired effect on PP2A/PP4 without engaging off-target effects. 2. Ensure compound integrity: Minimize degradation by following proper handling and storage procedures. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound Against Various Phosphatases and Topoisomerase II
| Target Enzyme | IC50 Value | Reference(s) |
| Protein Phosphatase 2A (PP2A) | 3.2 nM | [3] |
| Protein Phosphatase 4 (PP4) | Potent Inhibition (similar to PP2A) | [5] |
| Protein Phosphatase 1 (PP1) | 131 µM | [3] |
| Topoisomerase II | 40 µM | [4] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare and store this compound stock solutions to minimize degradation and ensure consistent activity.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethylformamide (DMF) or sterile, nuclease-free water
-
Buffered aqueous solution (e.g., PBS or HEPES, pH 7.0-7.4)
-
L-Ascorbic acid (optional, as an antioxidant)
-
Inert gas (e.g., Argon)
-
Sterile, amber microcentrifuge tubes or vials
Procedure for DMF Stock Solution (Recommended for long-term storage):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a gentle stream of argon gas, add the appropriate volume of anhydrous DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate until the this compound is completely dissolved.
-
Aliquot the stock solution into small-volume, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Blanket the headspace of each aliquot with argon gas before sealing tightly.
-
Store the aliquots at -20°C for up to 2 months.
Procedure for Aqueous Working Solutions (for immediate use):
-
Thaw a single aliquot of the DMF stock solution on ice, protected from light.
-
Dilute the stock solution to the desired final concentration in a pre-warmed (37°C) buffered aqueous solution (pH 7.0-7.4).
-
If oxidative degradation is a concern, the buffer can be supplemented with L-ascorbic acid (final concentration 100-200 µM).
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for extended periods.
Protocol 2: General Workflow for Assessing this compound Stability
Objective: To provide a general framework for evaluating the stability of this compound under various experimental conditions.
Materials:
-
This compound stock solution
-
Buffers at various pH values (e.g., pH 4.0, 7.0, 9.0)
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)
-
Light source for photostability testing (e.g., a photostability chamber)
-
Temperature-controlled incubator
Workflow:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the different buffers to be tested.
-
Stress Conditions:
-
pH Stability: Incubate the this compound solutions at different pH values at a constant temperature (e.g., 37°C).
-
Thermal Stability: Incubate the this compound solution at a neutral pH at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Photostability: Expose the this compound solution at a neutral pH to a controlled light source, while keeping a control sample in the dark.
-
-
Time Points: Collect aliquots from each condition at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the concentration of the remaining intact this compound in each aliquot using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Calculate the degradation rate constant and the half-life (t½) of this compound under each stress condition.
Mandatory Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: this compound inhibits PP2A and PP4, preventing dephosphorylation.
Caption: A general workflow for assessing the stability of this compound.
References
- 1. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor drug this compound inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Fostriecin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Fostriecin, a potent and selective inhibitor of Protein Phosphatase 2A (PP2A).
Troubleshooting Guide
This guide addresses common issues observed during in vitro studies with this compound, focusing on unexpected cell viability results and potential resistance.
| Observed Problem | Potential Cause | Suggested Solution |
| High cell viability despite this compound treatment (unexpected resistance). | 1. Alterations in PP2A Subunits: Mutations or altered expression of PP2A subunits can prevent this compound binding or render the phosphatase constitutively active. | - Sequence the catalytic and regulatory subunits of PP2A in your cell line to identify potential mutations. - Perform Western blot analysis to assess the expression levels of different PP2A subunits. |
| 2. Increased Expression of Endogenous PP2A Inhibitors: Overexpression of cellular inhibitors like CIP2A (Cancerous Inhibitor of PP2A) or SET can counteract the inhibitory effect of this compound. | - Use qRT-PCR or Western blotting to quantify the expression levels of CIP2A and SET in your cells. - Consider siRNA-mediated knockdown of these inhibitors to see if it restores sensitivity to this compound. | |
| 3. Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid removal of this compound from the cell, preventing it from reaching its target.[1][2][3][4][5][6] | - Perform a rhodamine 123 or calcein-AM efflux assay to determine if your cells exhibit increased ABC transporter activity. - Co-incubate cells with this compound and a known pan-ABC transporter inhibitor (e.g., verapamil or cyclosporin A) to see if it sensitizes the cells. | |
| Inconsistent IC50 values for this compound across experiments. | 1. This compound Instability: this compound is known to be unstable under certain conditions, which can affect its potency.[7] | - Prepare fresh this compound solutions for each experiment from a powdered stock. - Avoid repeated freeze-thaw cycles of stock solutions. - Ensure the pH of your culture medium is stable and within the optimal range for this compound activity. |
| 2. Cell Seeding Density and Growth Phase: The sensitivity of cancer cells to anticancer agents can be influenced by their density and metabolic state. | - Standardize your cell seeding density for all IC50 experiments. - Ensure cells are in the logarithmic growth phase at the time of drug addition. | |
| This compound treatment does not induce expected levels of apoptosis. | 1. Dysregulation of Apoptotic Pathways: The cancer cells may have defects in downstream apoptotic signaling pathways, rendering them resistant to apoptosis induction. | - Perform Western blot analysis for key apoptosis markers such as cleaved caspases (e.g., Caspase-3, -7) and cleaved PARP to confirm pathway activation. - Consider co-treatment with agents that target other nodes in the apoptotic pathway. |
| 2. Activation of Pro-Survival Signaling: Inhibition of PP2A by this compound might paradoxically activate alternative pro-survival pathways in some contexts. | - Use pathway-specific antibody arrays or Western blotting to screen for the activation of survival pathways like PI3K/Akt or MAPK/ERK. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[8][9] By inhibiting PP2A, this compound leads to the hyperphosphorylation of numerous cellular proteins, which can disrupt cell cycle progression, induce apoptosis, and inhibit tumor growth.[10] While initially investigated as a topoisomerase II inhibitor, its primary antitumor effects are now attributed to PP2A inhibition.[10][11]
Q2: My cancer cell line appears to be resistant to this compound. What are the potential molecular mechanisms?
A2: While specific mechanisms of acquired resistance to this compound are not yet well-documented in the literature, several potential mechanisms can be hypothesized based on its mode of action and general principles of drug resistance:
-
Alterations in the Target (PP2A): Mutations in the genes encoding PP2A subunits could alter the drug-binding site or otherwise prevent this compound from effectively inhibiting the enzyme.[12]
-
Overexpression of Endogenous PP2A Inhibitors: Increased levels of cellular proteins that naturally inhibit PP2A, such as CIP2A and SET, could compete with this compound and reduce its efficacy.[13]
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps, like P-glycoprotein (ABCB1), can actively transport this compound out of the cancer cell, lowering its intracellular concentration.[1][2][3][4][5][6]
-
Activation of Bypass Signaling Pathways: Cancer cells might develop resistance by upregulating parallel survival pathways that compensate for the effects of PP2A inhibition.
Q3: How can I experimentally determine if my cells are resistant to this compound?
A3: You can determine the relative resistance of your cell line by comparing its IC50 value (the concentration of a drug that inhibits a given biological process by 50%) to that of a known this compound-sensitive cell line. A significantly higher IC50 value in your cell line would indicate resistance.[1]
Hypothetical IC50 Values for this compound
| Cell Line | This compound IC50 (nM) | Interpretation |
| Sensitive Parental Line | 10 | Baseline sensitivity |
| Resistant Subline 1 | 150 | High-level resistance |
| Resistant Subline 2 | 50 | Moderate resistance |
Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?
A4: While specific synergistic combinations to overcome this compound resistance are not well-established, a rational approach would be to combine this compound with drugs that target potential resistance mechanisms. For example:
-
ABC Transporter Inhibitors: Combining this compound with an ABC transporter inhibitor could increase its intracellular accumulation in resistant cells.
-
Inhibitors of Pro-Survival Pathways: If resistance is mediated by the activation of a specific survival pathway (e.g., PI3K/Akt), co-treatment with an inhibitor of that pathway may restore sensitivity.
-
Other Chemotherapeutic Agents: Combination therapy with other anticancer drugs that have different mechanisms of action is a common strategy to overcome drug resistance in cancer.[14][15][16][17]
Q5: What are the key experimental protocols I would need to investigate this compound resistance?
A5: The following are essential protocols for studying this compound resistance:
-
Cell Viability (IC50) Assay: To determine the concentration of this compound that inhibits cell growth by 50%.
-
PP2A Activity Assay: To measure the direct inhibitory effect of this compound on its target in cell lysates.
-
Western Blotting: To analyze the expression of proteins involved in resistance (e.g., PP2A subunits, ABC transporters) and to assess the activation of signaling pathways and apoptosis markers.
-
Generation of Resistant Cell Lines: To create a model system for studying resistance mechanisms.
Key Experimental Protocols
Cell Viability Assay for IC50 Determination (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Methodology:
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
PP2A Activity Assay
Objective: To measure the activity of PP2A in cell lysates following treatment with this compound.
Methodology:
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (Optional but Recommended for Specificity): Incubate cell lysates with an anti-PP2A catalytic subunit antibody to immunoprecipitate PP2A complexes.
-
Phosphatase Assay: Use a commercially available PP2A assay kit. These kits typically provide a specific phosphopeptide substrate for PP2A.
-
Phosphate Detection: The dephosphorylation of the substrate by active PP2A releases free phosphate, which can be quantified using a malachite green-based colorimetric assay.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the PP2A activity relative to the control.
Western Blotting for Apoptosis Markers
Objective: To assess the induction of apoptosis by this compound by detecting the cleavage of caspase-3 and PARP.
Methodology:
-
Protein Extraction: Treat cells with this compound for various time points. Harvest the cells and extract total protein using a lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits PP2A, leading to increased protein phosphorylation and subsequent apoptosis and cell cycle arrest.
Caption: Potential mechanisms of this compound resistance in cancer cells.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 5. The Role of Efflux Pumps in Antibiotic Resistance of Gram Negative Rods | Semantic Scholar [semanticscholar.org]
- 6. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming resistance to first generation small molecule activators of PP2A. - Daniel Leonard [grantome.com]
- 9. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a review of the preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting PP2A in cancer: Combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Prediction of Synergistic Drug Combinations for Prostate Cancer by Transcriptomic and Network Characteristics [frontiersin.org]
- 16. FAK Inhibitor-Based Combinations with MEK or PKC Inhibitors Trigger Synergistic Antitumor Effects in Uveal Melanoma [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fostriecin Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fostriecin in in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1][2] It exhibits significantly weaker inhibitory activity against Protein Phosphatase 1 (PP1) and topoisomerase II.[1][2] Its antitumor properties are primarily attributed to the inhibition of PP2A and PP4, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3][4]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
For initial experiments, a concentration range of 1 nM to 10 µM is recommended. This compound is a potent inhibitor of PP2A with IC50 values in the low nanomolar range.[2] However, the effective concentration can vary significantly depending on the cell line and the specific endpoint being measured. A broad dose-response curve is advised to determine the optimal concentration for your experimental system.
Q3: How should I prepare and store this compound?
This compound sodium salt is soluble in water up to 100 mM.[1][2] For long-term storage, it is recommended to store the compound as a powder at -20°C under desiccating conditions.[1] Stock solutions can be prepared in water or a suitable buffer and should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. This compound is sensitive to pH and its inhibitory activity can be significantly reduced by exposure to weak acidic (pH <5.5) or basic (pH >7.5) conditions.[5]
Troubleshooting Guide
Q4: My observed IC50 value for this compound is significantly higher than what is reported in the literature. What are the possible reasons?
Several factors could contribute to a higher than expected IC50 value:
-
Compound Instability: this compound is sensitive to pH and can degrade if not stored or handled properly.[5] Ensure that the compound has been stored correctly at -20°C under desiccating conditions and that stock solutions are prepared in a pH-neutral buffer.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. The expression levels of PP2A and the activity of drug efflux pumps can influence the effective concentration.
-
High Cell Density: A high cell density in your assay can lead to a higher apparent IC50 value due to increased metabolism of the compound or a higher number of target molecules.
-
Assay Duration: Longer incubation times may lead to degradation of the compound, resulting in a higher IC50.
-
Serum Protein Binding: Components in the culture medium, such as serum proteins, can bind to this compound and reduce its effective concentration. Consider reducing the serum percentage during treatment, if compatible with your cell line.
Q5: I am observing inconsistent results between experiments. What could be the cause?
Inconsistent results are often due to variations in experimental conditions:
-
Inconsistent Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Variable Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment.
-
Inconsistent Incubation Times: Adhere strictly to the planned incubation times for drug treatment and assay development.
-
Improper Mixing of Reagents: Ensure all reagents, including the this compound stock solution, are thoroughly mixed before being added to the wells.
Q6: My cells are detaching from the plate after this compound treatment. Is this expected?
Cell detachment can be an indication of cytotoxicity, which is an expected outcome of this compound treatment at higher concentrations or after prolonged exposure. This compound's induction of G2/M arrest and subsequent apoptosis can lead to changes in cell morphology and adherence.[3][4] If you are observing widespread detachment at concentrations where you expect to see more subtle effects, consider reducing the treatment duration or concentration.
Quantitative Data
Table 1: IC50 Values of this compound for Various Targets
| Target | IC50 Value | Reference(s) |
| Protein Phosphatase 2A (PP2A) | 1.5 - 3.2 nM | [1][2][6] |
| Protein Phosphatase 4 (PP4) | 3 nM | [1][2] |
| Protein Phosphatase 1 (PP1) | 131 µM | [1][2][6] |
| Topoisomerase II | 40 µM | [1][2][7] |
Experimental Protocols
Protocol 1: In Vitro PP2A Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on PP2A using a commercially available kit, such as the PP2A Immunoprecipitation Phosphatase Assay Kit.[8][9]
Materials:
-
Purified PP2A enzyme or cell lysate containing PP2A
-
This compound
-
PP2A Immunoprecipitation Phosphatase Assay Kit (contains phosphopeptide substrate, assay buffer, and Malachite Green detection solution)
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., water or DMSO).
-
Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add the PP2A enzyme or cell lysate to each well. Then, add the this compound dilutions and the vehicle control to the respective wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the phosphopeptide substrate to each well to start the phosphatase reaction.
-
Incubate: Incubate the plate at 30°C for the time recommended by the kit manufacturer (typically 10-30 minutes).
-
Stop the Reaction and Detect Phosphate: Stop the reaction by adding the Malachite Green solution. This solution will react with the free phosphate released by the phosphatase activity, resulting in a color change.
-
Measure Absorbance: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 620-650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of this compound on cell viability.[10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After the incubation period, add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan Crystals: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
References
- 1. This compound, PP2A and PP4 inhibitor (CAS 87860-39-7) | Abcam [abcam.com]
- 2. This compound sodium salt | Protein Se: R&D Systems [rndsystems.com]
- 3. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor drug this compound inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. PP2A Immunoprecipitation Phosphatase Assay Kit | 17-313 [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Welcome to the Fostriecin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and artifacts encountered when working with this compound. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity. How should I properly handle and store it to prevent degradation?
A1: this compound is known to be sensitive to its environment, and improper handling can lead to a significant loss of activity. Its lactone ring is susceptible to oxidation, light, and changes in pH.[1] To ensure the stability and efficacy of your this compound solution, adhere to the following storage and handling guidelines:
-
Storage of Dry Powder: Store this compound as a dry powder at -80°C and protect it from light.[1]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as water or DMF.[1][2]
-
pH Sensitivity: this compound is unstable above pH 8.0 and very labile in dilute acid.[1] Ensure that the pH of your buffers and media is within a stable range. The inhibitory activity of this compound can be greatly reduced by even a brief exposure to weak acid (pH <5.5) or base pH >7.5.[3]
-
Storage of Solutions: Store stock solutions in tightly sealed vials under an inert gas like argon at -20°C for up to two months with minimal loss of potency.[1]
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment to minimize degradation.
Q2: I am observing a G2/M cell cycle arrest in my experiments. Is this an expected effect of this compound?
A2: Yes, a G2/M phase cell cycle arrest is a well-documented effect of this compound.[4][5] this compound is a potent inhibitor of protein phosphatase 2A (PP2A) and PP4, which are crucial for mitotic entry and progression.[6][7][8] By inhibiting these phosphatases, this compound can cause cells to enter mitosis prematurely and can override the mitotic entry checkpoint, leading to an accumulation of cells in the G2/M phase.[8] At concentrations between 1-20 µM, this compound induces a dose-dependent arrest of cell growth during the G2-M phase of the cell cycle.[4]
Q3: After this compound treatment, I see an increase in tetraploid (4N) cells, but they don't appear to be arrested in mitosis. What is happening?
A3: This phenomenon is likely due to "mitotic slippage." While this compound initially causes a mitotic arrest, prolonged exposure can lead to cells exiting mitosis without proper chromosome segregation and cytokinesis. This results in the formation of tetraploid cells with a 4N DNA content that are in a G1-like state. These tetraploid cells often subsequently undergo apoptosis.
Q4: The IC50 value I'm obtaining for this compound's inhibition of PP2A is different from what is reported in the literature. What could be the reason for this discrepancy?
A4: It is not uncommon to observe variability in the IC50 values of this compound. Reported IC50 values for PP2A inhibition can range from 0.2 to 40 nM.[3] This variation can be attributed to several factors in the experimental setup:
-
Enzyme Concentration: The amount of phosphatase used in the assay can significantly impact the apparent IC50.
-
Substrate Choice: Different substrates can have varying affinities for the phosphatase, affecting the inhibition kinetics.
-
Handling and Stability: As mentioned in Q1, the stability of this compound is critical. Any degradation of the compound will lead to a higher apparent IC50.
-
Assay Buffer Composition: The pH and other components of the assay buffer can influence both the enzyme activity and the stability of this compound.
To ensure consistency, it is crucial to carefully control these experimental parameters and to perform a full dose-response curve for each experiment.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of PP2A activity | This compound degradation | Prepare fresh stock solutions and working dilutions for each experiment. Store the stock solution properly at -20°C under argon.[1] Ensure the pH of all buffers is between 5.5 and 7.5.[3] |
| Inactive this compound lot | If possible, test a new lot of this compound. While specific reports on lot-to-lot variability are scarce, it is a potential source of inconsistency for natural products. | |
| Incorrect assay conditions | Verify the concentration of PP2A and substrate used in your assay. Ensure the assay buffer components do not interfere with this compound activity. | |
| Unexpected cell toxicity or off-target effects | Inhibition of Topoisomerase II | Be aware that at higher concentrations (IC50 = 40 µM), this compound can inhibit Topoisomerase II, which can lead to DNA damage-related cytotoxicity.[5][8][9] Consider using lower concentrations that are more selective for PP2A. |
| Inhibition of PP1 | This compound is a weak inhibitor of PP1 (IC50 = 131 µM).[6] If your experimental system is highly sensitive to PP1 inhibition, this could contribute to the observed phenotype. | |
| High background in fluorescence-based assays (e.g., cell viability, reporter assays) | Autofluorescence of this compound or its degradation products | Although not specifically documented for this compound, small molecules can be inherently fluorescent.[2] Run a control with this compound in your assay medium without cells to check for background fluorescence. |
| Interference with the assay chemistry | This compound or its impurities could potentially interact with the fluorescent dye or substrate. Include appropriate vehicle controls and, if possible, an orthogonal assay to confirm your results. | |
| Artifacts in MTT or other metabolic assays | Altered metabolic state of cells | This compound-induced cell cycle arrest can alter the metabolic activity of cells, which may affect the readout of viability assays like MTT that rely on metabolic function.[10] Consider using a viability assay that measures a different cellular parameter, such as cell membrane integrity (e.g., trypan blue exclusion or a fluorescent live/dead stain). |
| Direct interaction with assay components | Run a cell-free control to test if this compound directly reduces the MTT reagent or interacts with other assay components. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound against Various Phosphatases and Topoisomerase II
| Target | IC50 / Ki | Reference(s) |
| Protein Phosphatase 2A (PP2A) | 1.5 - 3.2 nM | [6] |
| Protein Phosphatase 4 (PP4) | 3 nM | [6] |
| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [6][8] |
| Topoisomerase II | 40 µM (IC50), 110 µM (Ki,app) | [5][8] |
| Protein Phosphatase 2B (PP2B) | No apparent effect | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound sodium salt is soluble in water up to 100 mM.[2] Reconstitute the lyophilized powder in sterile, nuclease-free water to a desired stock concentration (e.g., 10 mM).
-
Aliquotting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. For long-term stability, storing under an inert gas like argon is recommended.[1]
Protocol 2: In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay (Colorimetric)
This protocol is a general guideline and may need optimization for your specific experimental conditions.
Materials:
-
Purified PP2A enzyme
-
Phosphorylated substrate (e.g., p-Nitrophenyl Phosphate (pNPP) or a specific phosphopeptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
This compound stock solution
-
Malachite Green reagent (for phosphopeptide assay) or NaOH (for pNPP assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the PP2A enzyme and the phosphorylated substrate in the assay buffer to their final working concentrations. Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: Add a fixed volume of the diluted PP2A enzyme to each well of the 96-well plate.
-
Add an equal volume of the this compound dilutions (or vehicle control) to the wells containing the enzyme.
-
Incubate the plate at room temperature for 10-15 minutes to allow this compound to bind to the enzyme.
-
Initiate Reaction: Add a fixed volume of the phosphorylated substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Stop Reaction and Detection:
-
For pNPP substrate: Stop the reaction by adding a solution of NaOH. Read the absorbance at 405 nm.
-
For phosphopeptide substrate: Stop the reaction and detect the released free phosphate using a Malachite Green-based reagent. Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
-
Data Analysis: Plot the absorbance values against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound's primary and secondary targets and resulting cellular effects.
References
- 1. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 4. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of type II topoisomerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor drug this compound inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a review of the preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving the Purity of Synthetic Fostriecin
Welcome to the technical support center for the synthesis and purification of Fostriecin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this potent phosphatase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the purity and yield of your synthetic this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.
Problem: Low yield of this compound in the final synthetic step.
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adding fresh reagents or optimizing the reaction temperature. |
| Side reactions | Several side reactions can occur, including lactone hydrolysis, phosphate transfer, or cyclic phosphodiester formation[1]. Using anhydrous reagents and a slow-release fluoride source like anhydrous tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) can help minimize these byproducts. Quenching the reaction with a buffer, such as triethylammonium bicarbonate (Et3NHHCO3), can also inhibit these side reactions[1]. |
| Degradation of this compound | This compound is sensitive to pH and can degrade under acidic or basic conditions. Maintain a pH range of 5.5–7.5 during workup and purification[2]. |
Problem: Presence of a major impurity with a similar polarity to this compound.
| Potential Cause | Suggested Solution |
| Formation of the Z-isomer | The Z,Z,E-triene moiety of this compound can isomerize to other geometric isomers, such as a Z-isomer, which may be difficult to separate by standard chromatography[1]. Optimization of the cross-coupling reaction conditions can minimize the formation of this isomer. Preparative reverse-phase HPLC is often required for separation. |
| Incomplete deprotection | If using protecting groups, incomplete removal can lead to impurities with similar polarity. Ensure deprotection reactions go to completion by monitoring with TLC or LC-MS and adjusting reaction times or reagent stoichiometry as needed. |
Problem: Broad or tailing peaks during HPLC analysis/purification.
| Potential Cause | Suggested Solution |
| Column overload | Reduce the amount of sample injected onto the column[3]. |
| Inappropriate mobile phase | Adjust the mobile phase composition, including the organic modifier, buffer concentration, and pH, to improve peak shape[3][4]. |
| Column contamination or degradation | Flush the column with a strong solvent to remove any adsorbed impurities. If the problem persists, the column may need to be replaced[4]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities include the Z-isomer of the triene moiety, products of lactone hydrolysis, phosphate group migration, and cyclic phosphodiester formation[1]. Byproducts from incomplete reactions or deprotection steps can also be present.
Q2: How can I minimize the formation of the Z-isomer of this compound?
A2: The formation of the Z-isomer is often related to the conditions of the cross-metathesis or other coupling reactions used to form the triene system. Careful selection of the catalyst and optimization of reaction parameters such as temperature and reaction time can reduce the formation of this isomer[1].
Q3: What is the optimal pH range for handling and purifying this compound?
A3: this compound is most stable in a pH range of 5.5 to 7.5. It is labile in dilute acid and unstable above pH 8.0[2]. Buffering your solutions during workup and purification is crucial to prevent degradation.
Q4: What are the recommended storage conditions for this compound?
A4: Due to its instability, this compound should be stored as a dry powder at -80°C and protected from light. Concentrated stock solutions can be made in DMF and stored under an inert atmosphere (e.g., argon) at -20°C for up to two months with minimal loss of potency.
Q5: Which analytical techniques are best for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound[5]. It allows for the separation and quantification of this compound from its impurities. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the impurities.
Data Presentation
The following table summarizes the yield of this compound and its Z-isomer under specific reaction conditions, highlighting the impact of catalyst choice on product distribution.
Table 1: Effect of Catalyst on the Yield of this compound and its Z-isomer in a Cross-Metathesis Reaction.
| Catalyst | This compound Yield (%) | Z-isomer Yield (%) |
| Hoveyda-Grubbs II | Low (not specified) | Not specified |
| nitro-Grela I2 (SIPr) | 48 | Not specified |
| Optimized Conditions (unspecified catalyst) | 41 | 6 |
Data extracted from a chemoenzymatic synthesis study[1].
Experimental Protocols
Protocol 1: General Preparative Reverse-Phase HPLC for this compound Purification
This protocol provides a general guideline for the purification of synthetic this compound using preparative reverse-phase HPLC. Optimization will be required based on the specific impurity profile of your crude sample.
-
Column Selection: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile. Filter the sample through a 0.45 µm filter before injection.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%) and gradually increase the concentration of Mobile Phase B over a set period (e.g., to 80-90% over 30-40 minutes).
-
An initial isocratic hold at the starting conditions for a few minutes can help in sample focusing on the column.
-
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 268 nm[5].
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat. Lyophilization is often a preferred method for obtaining the final solid product.
Mandatory Visualizations
Caption: Chemoenzymatic synthesis and purification workflow for this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Determination of this compound pharmacokinetics in plasma using high-pressure liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fostriecin's Inhibition of Protein Phosphatases 2A and 4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fostriecin's inhibitory action on Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), two critical serine/threonine phosphatases involved in a multitude of cellular processes. This compound, an antitumor antibiotic isolated from Streptomyces pulveraceus, has transitioned from being considered a topoisomerase II inhibitor to a highly potent and selective inhibitor of the PP2A and PP4 phosphatases.[1][2][3] This activity is central to its cytotoxic effects on cancer cells, making it a valuable tool for research and a candidate for therapeutic development.[1]
This document details this compound's inhibitory profile in comparison to other known phosphatase inhibitors, outlines a standard experimental protocol for validating its activity, and illustrates its mechanism and relevant cellular pathways.
Data Presentation: Inhibitor Potency Comparison
This compound demonstrates potent and highly selective inhibition of PP2A and PP4, with significantly less activity against other phosphatases like PP1 and PP5.[4] Its potency is notably higher than that of its structural analog, Cytostatin. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | Target Phosphatase | Reported IC50 (nM) | Key Characteristics |
| This compound | PP2A | 0.2 - 4.0 [4][5] | Potent and selective; covalent binder.[6] |
| PP4 | ~3 - 4 [1][5] | Potency similar to PP2A. | |
| PP1 | 131,000[2] | Weak inhibitor (>10,000-fold less potent than on PP2A). | |
| PP5 | ~60,000[4] | Weak inhibitor. | |
| Okadaic Acid | PP2A | ~0.5[3] | Well-characterized, potent non-covalent inhibitor.[7][8] |
| PP1 | ~60[3] | Also inhibits PP1, showing less selectivity than this compound. | |
| Cytostatin | PP2A | 20 - 400[4] | Structural analog of this compound, but less potent.[9] |
| LB-100 | PP2A | Varies | Synthetic inhibitor targeting the catalytic subunit.[7][10] |
| Cantharidin | PP2A | Varies | Natural product targeting the catalytic subunit.[7] |
Note: Reported IC50 values can vary between studies due to differences in assay conditions, enzyme source, and substrate used.[4]
Mechanism of Action: Covalent Modification
This compound's potent inhibition of PP2A stems from its ability to form a covalent bond with the enzyme. Computer modeling and subsequent mass spectrometry analysis have confirmed this mechanism.[4][6]
-
Covalent Binding: this compound's α,β-unsaturated lactone ring acts as an electrophile, enabling a conjugate addition reaction with a specific cysteine residue (Cys269) on the catalytic subunit of PP2A (PP2Ac).[6]
-
Key Structural Features: The phosphate group and a hydroxyl group on the this compound molecule are also critical for its strong interaction with the phosphatase active site.[4]
Caption: this compound covalently binds to PP2A's active site, forming an inactive complex.
Experimental Protocols: Validating Phosphatase Inhibition
The following is a generalized protocol for an in vitro phosphatase inhibition assay using a colorimetric or fluorometric substrate. This method is commonly used to determine the IC50 values of inhibitors like this compound.
Objective: To quantify the dose-dependent inhibition of recombinant PP2A or PP4 by this compound.
Materials:
-
This compound stock solution (in DMSO or appropriate solvent).
-
Substrate: p-Nitrophenyl Phosphate (pNPP) or 6,8-Difluoro-4-methylumbelliferyl Phosphate (DiFMUP).[11][13]
-
Assay Buffer (e.g., 30 mM HEPES, 0.1 mg/mL BSA, 0.1 mM MnCl2, 1 mM DTT, 0.01% Triton X-100).[14]
-
96-well microplate (clear for pNPP, black for DiFMUP).
-
Microplate reader.
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for testing. Include a "no inhibitor" control (vehicle only).
-
Assay Setup: To each well of the 96-well plate, add 50 µL of the diluted inhibitor or vehicle control.[11]
-
Substrate Addition: Add 100 µL of the substrate solution to each well.[11]
-
Reaction Initiation: Start the enzymatic reaction by adding 100 µL of the enzyme solution (diluted in assay buffer) to each well. The final volume will be 250 µL.[11]
-
Incubation: Mix the plate gently and incubate at 30-37°C for 30 minutes.[11][13]
-
Measurement:
-
For pNPP , measure the absorbance at 405 nm.
-
For DiFMUP , measure the fluorescence with excitation/emission wavelengths appropriate for the product, DiFMU.
-
-
Data Analysis:
-
Calculate the percentage of phosphatase activity for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Caption: Workflow for a typical in vitro phosphatase inhibition assay.
Signaling Pathway Context
PP2A and PP4 are master regulators that control numerous signaling pathways by dephosphorylating key protein substrates. Their inhibition by this compound leads to the hyperphosphorylation of these substrates, causing significant cellular disruption, particularly in cancer cells.
-
PP2A: Often considered a tumor suppressor, PP2A counteracts the activity of many oncogenic kinases.[10] It dephosphorylates and inactivates proteins in pathways crucial for cell proliferation and survival, such as the AKT and ERK pathways.[10][15]
-
PP4: This phosphatase is essential for the DNA Damage Response (DDR).[16][17] It plays a role in dephosphorylating key DDR proteins like γH2AX, RPA2, and 53BP1, which is critical for proper cell cycle checkpoint control and DNA repair.[14]
Inhibition of both phosphatases by this compound can trigger premature entry into mitosis and ultimately lead to apoptotic cell death, highlighting its therapeutic potential.[1]
Caption: this compound inhibits PP2A and PP4, disrupting key cellular pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of this compound, producing mitotic slippage followed by tetraploid cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | PP2A and Its Inhibitors in Helper T-Cell Differentiation and Autoimmunity [frontiersin.org]
- 9. scbt.com [scbt.com]
- 10. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A protein phosphatase 2A (PP2A) inhibition assay using a recombinant enzyme for rapid detection of microcystins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PP4 inhibition sensitizes ovarian cancer to NK cell-mediated cytotoxicity via STAT1 activation and inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting PP2A in cancer: Combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of protein phosphatases PP1, PP2A, PP4 and Cdc14 in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of protein phosphatases PP1, PP2A, PP4 and Cdc14 in the DNA damage response [cell-stress.com]
A Comparative Guide to Fostriecin and Other Key PP2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of Fostriecin with other prominent Protein Phosphatase 2A (PP2A) inhibitors, including the natural products Okadaic Acid and Calyculin A, and the synthetic small molecule LB-100. This document is intended to serve as a valuable resource for researchers and drug development professionals by presenting key experimental data, detailed methodologies, and visual representations of affected signaling pathways.
Executive Summary
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its inactivation is a common event in many cancers, making it an attractive target for therapeutic intervention. This guide delves into the characteristics of four key PP2A inhibitors, highlighting their distinct mechanisms of action, potency, selectivity, and therapeutic potential. This compound, a potent and highly selective inhibitor, is compared against Okadaic Acid and Calyculin A, two widely used research tools with broader phosphatase inhibitory profiles, and LB-100, a clinical-stage synthetic inhibitor. Understanding the nuances of these inhibitors is crucial for designing targeted cancer therapies and advancing our knowledge of PP2A's role in cellular signaling.
Data Presentation
Table 1: Comparative Potency and Selectivity of PP2A Inhibitors
| Inhibitor | Target(s) | IC50 (PP2A) | IC50 (PP1) | Selectivity (PP1/PP2A) | Source |
| This compound | PP2A, PP4 | 0.2 - 4 nM[1] | 4 µM[2] | >1000 | [1][2] |
| Okadaic Acid | PP1, PP2A, PP4, PP5 | 0.1 - 0.3 nM[3] | 15 - 50 nM[3] | ~50-500 | [3] |
| Calyculin A | PP1, PP2A | 0.5 - 1.0 nM | 2 nM | ~2-4 | [4] |
| LB-100 | PP2A | 2.12 - 5.38 µM (cell-based) | - | - | [5] |
Note: IC50 values can vary depending on the experimental conditions, such as the substrate and enzyme source used in the assay. The data presented here are compiled from various sources and should be interpreted with this in mind. For truly comparable data, inhibitors should be tested under identical assay conditions.[6][7]
Table 2: Comparative Features of PP2A Inhibitors
| Feature | This compound | Okadaic Acid | Calyculin A | LB-100 |
| Origin | Natural product (Streptomyces pulveraceus) | Natural product (marine dinoflagellates) | Natural product (marine sponge) | Synthetic |
| Mechanism of Action | Covalently binds to Cys269 of the PP2A catalytic subunit | Binds to the catalytic subunit of PP2A | Potent inhibitor of both PP1 and PP2A | Competitive inhibitor |
| Key Signaling Pathways Affected | Cell cycle, Mitotic entry checkpoint | Tau phosphorylation, Hippo pathway, MAPK/ERK, PI3K/Akt | Apoptosis, PI3K/Akt, NF-κB | Cell cycle, DNA damage response, mTOR |
| Therapeutic Applications | Antitumor (preclinical) | Research tool, Tumor promoter | Research tool, Induces apoptosis | Antitumor (clinical trials) |
| Known Toxicities | Renal and liver toxicity in preclinical studies | Diarrhetic shellfish poisoning, Neurotoxicity, Tumor promotion | Cytotoxicity, Vasoconstricting activities | Reversible increases in serum creatinine |
| Clinical Development | Phase I trials discontinued due to stability issues[8] | Not for therapeutic use | Not for therapeutic use | Phase I/II clinical trials ongoing[9][10][11] |
Experimental Protocols
General PP2A Inhibition Assay Protocol (Colorimetric)
This protocol is a generalized procedure for determining the inhibitory activity of compounds against PP2A using a colorimetric assay with a synthetic substrate like p-nitrophenyl phosphate (pNPP).
-
Reagents and Materials:
-
Purified or recombinant PP2A enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Test inhibitors (this compound, Okadaic Acid, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add a fixed amount of PP2A enzyme to each well of the 96-well plate.
-
Add the serially diluted inhibitors to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the pNPP substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12][13][14][15][16]
-
Note: Specific parameters such as enzyme concentration, substrate concentration, and incubation times should be optimized for each specific assay. For radioactive assays, [³²P]-labeled substrates like phosphohistone can be used, and the release of free [³²P] is measured.[17][18]
Visualization of Signaling Pathways and Experimental Workflows
Workflow for a colorimetric PP2A inhibition assay.
Mechanism of this compound's covalent inhibition of PP2A.
PP2A's role in the PI3K/Akt and MAPK/ERK signaling pathways.
Conclusion
The choice of a PP2A inhibitor for research or therapeutic development depends critically on the desired specificity and context of its application. This compound stands out for its high selectivity for PP2A over PP1, a feature that minimizes off-target effects and makes it a promising candidate for targeted therapy, despite its historical stability issues. In contrast, Okadaic Acid and Calyculin A, while potent, exhibit broader activity against other phosphatases, rendering them powerful tools for dissecting signaling pathways in a laboratory setting but limiting their therapeutic potential due to likely increased toxicity. The synthetic inhibitor LB-100 represents a promising step towards clinical application, with ongoing trials evaluating its efficacy in sensitizing cancer cells to conventional therapies.
This guide provides a foundational comparison of these key PP2A inhibitors. Further head-to-head studies under standardized conditions are necessary to delineate more subtle differences in their biological activities and to fully realize the therapeutic potential of targeting PP2A in cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. First Patient Dosed with LIXTE’s LB-100 and GSK’s [globenewswire.com]
- 6. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. LIXTE Biotechnology Provides Update On Progress with Proprietary Compound, LB-100, to Treat Ovarian and Colorectal Cancer :: LIXTE Biotechnology Holdings, Inc. (LIXT) [ir.lixte.com]
- 12. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. PI3K/Akt mediates expression of TNF-alpha mRNA and activation of NF-kappaB in calyculin A-treated primary osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to Fostriecin and Okadaic Acid in Phosphatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely studied serine/threonine phosphatase inhibitors: fostriecin and okadaic acid. We will delve into their mechanisms of action, inhibitory profiles, and effects on cellular signaling pathways, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Okadaic Acid
| Feature | This compound | Okadaic Acid |
| Primary Target | Protein Phosphatase 2A (PP2A) and PP4 | Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1) |
| Selectivity | Highly selective for PP2A/PP4 over PP1/PP5 (>10,000-fold)[1] | Potent inhibitor of both PP2A and PP1, with higher affinity for PP2A[2][3] |
| Mechanism of Action | Covalent binding to the catalytic subunit of PP2A[4] | Non-covalent, reversible inhibition[2] |
| Cellular Effects | Induces premature mitosis and apoptosis[1] | Induces apoptosis, cytoskeletal changes, and can act as a tumor promoter[5][6] |
| Clinical Status | Entered Phase I clinical trials for cancer (suspended due to instability)[1] | Primarily a research tool; also a known diarrhetic shellfish toxin[2] |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and okadaic acid against various protein phosphatases. This data highlights the significant difference in selectivity between the two compounds.
| Protein Phosphatase | This compound IC₅₀ | Okadaic Acid IC₅₀ |
| PP1 | 131 µM[7] - 4 µM[8][9] | 15-50 nM[2] |
| PP2A | 3.2 nM[7] - 40 nM[8][9] | 0.1-0.3 nM[2] |
| PP2B (Calcineurin) | No apparent effect[7] | Inhibited at much higher concentrations than PP1 and PP2A[2] |
| PP4 | Potent inhibitor (similar to PP2A)[1] | 0.1 nM |
| PP5 | Weak inhibitor | 3.5 nM |
Experimental Protocols
In Vitro Phosphatase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound and okadaic acid against protein phosphatase 2A (PP2A) using the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PP2A catalytic subunit (rhPP2Ac)
-
This compound
-
Okadaic Acid
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound and okadaic acid in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare a serial dilution of each inhibitor in the assay buffer.
-
Prepare a working solution of rhPP2Ac in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Prepare a substrate solution of pNPP in assay buffer. A typical final concentration is 7.6 mM per well.
-
-
Assay Setup:
-
Add 50 µL of the diluted inhibitor solutions (or buffer for control) to the wells of a 96-well plate.
-
Add 100 µL of the pNPP substrate solution to each well.
-
-
Initiate Reaction:
-
Start the reaction by adding 100 µL of the rhPP2Ac enzyme solution to each well.
-
-
Incubation:
-
Incubate the plate at 36°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader. The production of p-nitrophenol from the hydrolysis of pNPP results in a yellow color.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.
-
Signaling Pathway Visualizations
The inhibition of protein phosphatases by this compound and okadaic acid leads to the hyperphosphorylation of numerous downstream targets, significantly impacting cellular signaling pathways.
Differential Selectivity of this compound and Okadaic Acid
Caption: Differential phosphatase inhibition by this compound and okadaic acid.
This compound-Induced Signaling Leading to Mitotic Arrest and Apoptosis
Caption: this compound's mechanism leading to mitotic catastrophe.
Okadaic Acid-Induced Signaling Pathways
Okadaic acid's broader inhibitory profile affects multiple signaling cascades, including the MAPK and PI3K/Akt pathways.
MAPK Pathway Activation by Okadaic Acid
Caption: Okadaic acid-induced activation of the JNK/p38 MAPK pathway.
Modulation of PI3K/Akt Pathway by Okadaic Acid
Caption: Okadaic acid's impact on the PI3K/Akt signaling pathway.
Conclusion
This compound and okadaic acid are both potent inhibitors of protein phosphatase 2A, but they exhibit distinct selectivity profiles and mechanisms of action. This compound's high selectivity for PP2A and PP4 makes it a more specific tool for studying the functions of these particular phosphatases. In contrast, okadaic acid's broader inhibition of PP1 and PP2A can lead to more complex and widespread cellular effects. The choice between these two inhibitors will depend on the specific research question and the desired level of selectivity. This guide provides the foundational information and experimental framework to aid researchers in making an informed decision for their studies in phosphatase biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Okadaic acid - Wikipedia [en.wikipedia.org]
- 3. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment [frontiersin.org]
- 8. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Fostriecin Analogs
For Researchers, Scientists, and Drug Development Professionals
Fostriecin, a natural product isolated from Streptomyces pulveraceus, has garnered significant attention in the field of cancer research due to its potent and selective inhibition of protein phosphatase 2A (PP2A) and PP4.[1][2][3][4] These phosphatases are critical regulators of numerous cellular processes, including cell cycle progression, and their inhibition by this compound leads to mitotic arrest and apoptosis in cancer cells.[5][6] Despite its promising antitumor activity, clinical development of this compound was halted due to issues with its stability and purity.[2][7] This has spurred extensive research into the synthesis of more stable and potent analogs to elucidate the structure-activity relationship (SAR) and develop improved therapeutic agents. This guide provides a comparative analysis of key this compound analogs, summarizing their biological activity, and detailing the experimental protocols used for their evaluation.
Core Structure and Key Modifications
The core structure of this compound features an α,β-unsaturated lactone, a polyene side chain, and a phosphate monoester. SAR studies have revealed that several functional groups are critical for its inhibitory activity. The C9-phosphate and C11-hydroxyl groups are essential for binding to the active site of the phosphatase. The α,β-unsaturated lactone moiety is also crucial, as it is believed to form a covalent bond with a specific cysteine residue (Cys269) in the catalytic subunit of PP2A.[5]
References
- 1. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst-controlled asymmetric synthesis of this compound and 8-epi-fostriecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, PP2A and PP4 inhibitor (CAS 87860-39-7) | Abcam [abcam.com]
- 5. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostriecin: A Researcher's Guide to a Potent and Selective PP2A Inhibitor for Signal Transduction Studies
For researchers, scientists, and drug development professionals, understanding the intricate web of cellular signal transduction is paramount. Protein phosphatase 2A (PP2A) has emerged as a critical nodal point in many of these pathways, making it a key target for investigation. Fostriecin, a natural product isolated from Streptomyces pulveraceus, has proven to be a valuable tool for dissecting PP2A's role in cellular processes due to its high potency and selectivity. This guide provides a comprehensive comparison of this compound with other common tools used to study signal transduction, supported by experimental data and detailed protocols.
This compound: Mechanism of Action
This compound exerts its effects primarily through the potent and selective inhibition of the serine/threonine protein phosphatase 2A (PP2A) and the related protein phosphatase 4 (PP4).[1][2] Its mechanism involves the covalent binding to the catalytic subunit of PP2A, thereby locking the enzyme in an inactive state.[3] This high selectivity for PP2A over other major phosphatases like PP1 is a key advantage in elucidating PP2A-specific signaling events.[4][5] Initially, this compound's antitumor properties were attributed to topoisomerase II inhibition, but it was later discovered to be a much more potent inhibitor of PP2A.[2][6][7]
Performance Comparison: this compound vs. Alternatives
The choice of tool for studying signal transduction depends on the specific research question, the biological system, and the desired level of specificity. This compound is often compared with other chemical inhibitors of phosphatases, as well as with genetic approaches that modulate protein expression.
Chemical Inhibitors
Okadaic Acid and Calyculin A are two other widely used phosphatase inhibitors. While effective, they exhibit different selectivity profiles compared to this compound.
| Inhibitor | Target(s) | IC50 (PP2A) | IC50 (PP1) | Key Characteristics |
| This compound | PP2A, PP4 | ~1.5-3.2 nM [1][4] | ~131 µM [1][4] | Highly selective for PP2A over PP1. [4][5] |
| Okadaic Acid | PP1, PP2A, PP4, PP5 | ~0.1-0.3 nM[8][9] | ~15-50 nM[8][9] | Potent PP2A inhibitor, but less selective than this compound; also inhibits PP1 at higher concentrations.[5][10] |
| Calyculin A | PP1, PP2A | ~0.5-1 nM[11][12][13] | ~2 nM[11][12][13] | Potent inhibitor of both PP1 and PP2A, making it less suitable for dissecting the specific roles of each.[10][13] |
IC50 values can vary depending on the experimental conditions and the specific phosphatase isoform.
Genetic Tools
Genetic approaches like RNA interference (siRNA) and CRISPR/Cas9 offer an alternative to chemical inhibitors by directly targeting the expression of the protein of interest.
| Tool | Mechanism | Advantages | Disadvantages |
| siRNA | Post-transcriptional gene silencing via mRNA degradation.[12] | High specificity for the target gene; allows for transient knockdown.[14] | Incomplete knockdown is possible; potential for off-target effects.[12][15] |
| CRISPR/Cas9 | Gene editing at the DNA level, leading to permanent knockout.[16] | Complete and permanent gene knockout; can be used for creating stable cell lines.[17] | Potential for off-target mutations; can be lethal if the target gene is essential.[18] |
Experimental Protocols
To facilitate the validation and use of this compound in your research, we provide the following detailed experimental protocols.
Phosphatase Activity Assay
This protocol allows for the direct measurement of PP2A inhibition by this compound in vitro.
Materials:
-
Purified PP2A enzyme
-
This compound
-
Phosphorylated substrate (e.g., [γ-32P]ATP labeled casein or a specific phosphopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the purified PP2A enzyme with the different concentrations of this compound or a vehicle control.
-
Incubate for 15-30 minutes at 30°C to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the 32P-labeled substrate.
-
Incubate the reaction for 10-30 minutes at 30°C.
-
Stop the reaction by adding an equal volume of 20% TCA.
-
Centrifuge the tubes at 12,000 x g for 5 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the released 32P-inorganic phosphate.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Western Blot Analysis of Signaling Pathways
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and then lyse them with the supplemented lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Akt) to confirm equal loading.
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
MTT, MTS, or WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT, MTS, or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: this compound's mechanism of action on the PP2A signaling pathway.
Caption: Experimental workflow for validating this compound's activity.
Caption: Comparison of different tools for studying PP2A function.
Conclusion
This compound stands out as a powerful and highly selective tool for investigating the roles of PP2A in signal transduction. Its well-defined mechanism of action and superior selectivity over other chemical inhibitors make it an invaluable asset for researchers. When complemented with genetic approaches like siRNA and CRISPR/Cas9, this compound can provide robust and multifaceted insights into the complex world of cellular signaling. The provided data and protocols aim to equip researchers with the necessary information to effectively utilize this compound in their studies and contribute to the advancement of our understanding of cellular regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. biocompare.com [biocompare.com]
- 3. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA transfection [bio-protocol.org]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. vigo-avocats.com [vigo-avocats.com]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Calyculin A | Cell Signaling Technology [cellsignal.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 15. agscientific.com [agscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
